molecular formula C22H34N2O3 B6115373 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane

7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane

Cat. No. B6115373
M. Wt: 374.5 g/mol
InChI Key: GRQOZSAIYBYZTM-UHFFFAOYSA-N
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Description

7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane, also known as SPD, is a synthetic compound that has been extensively studied for its potential in scientific research. SPD belongs to the class of spirocyclic compounds and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and ion channels. Sigma-1 receptors are located in the endoplasmic reticulum and plasma membrane and are involved in various physiological and pathological processes. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to bind to sigma-1 receptors with high affinity and to modulate their activity. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has also been shown to modulate ion channels, including voltage-gated calcium channels, which are involved in various physiological processes, including neurotransmitter release, muscle contraction, and gene expression.
Biochemical and Physiological Effects:
7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has also been shown to modulate ion channels, including voltage-gated calcium channels, and to have anti-inflammatory effects. In addition, 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to have antitumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for sigma-1 receptors and modulates their activity, making it a valuable tool for studying the physiological and pathological processes involving sigma-1 receptors. However, there are also limitations to the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in lab experiments. Its mechanism of action is not fully understood, and its effects on other receptors and ion channels are not well characterized. In addition, the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in animal models may not fully represent the effects in humans.

Future Directions

There are several future directions for the study of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane. Further studies are needed to elucidate its mechanism of action and to characterize its effects on other receptors and ion channels. In addition, the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in human studies should be explored to determine its potential as a therapeutic agent for various neurological and psychiatric disorders. The development of more potent and selective sigma-1 receptor ligands based on the structure of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane is also an area of future research. Finally, the use of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane involves several steps, including the condensation of 2,3-dimethoxybenzaldehyde with tetrahydro-2H-pyran-4-ol in the presence of a catalyst, followed by the reaction with 1,2-diaminocyclohexane and subsequent cyclization. The yield of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane is around 50%, and the purity can be improved by recrystallization. The synthesis method of 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been optimized, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential in various scientific research applications. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including neuroprotection, cell survival, and modulation of ion channels. 7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. It has also been shown to modulate ion channels, including voltage-gated calcium channels, and to have anti-inflammatory effects.

properties

IUPAC Name

9-[(2,3-dimethoxyphenyl)methyl]-2-(oxan-4-yl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-25-20-6-3-5-18(21(20)26-2)15-23-11-4-9-22(16-23)10-12-24(17-22)19-7-13-27-14-8-19/h3,5-6,19H,4,7-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQOZSAIYBYZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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